molecular formula C20H17N3O2 B4945662 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B4945662
M. Wt: 331.4 g/mol
InChI Key: WYYKASIEYFLARB-UHFFFAOYSA-N
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Description

2-Phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a structurally complex molecule featuring a phenoxy-acetamide core linked to a phenylazo group in the trans (E) configuration. Its synthesis typically involves coupling reactions between diazonium salts and acetamide precursors, as seen in analogous compounds (e.g., L1–L4 in ) . Applications may span dyes, sensors, or pharmaceuticals, depending on substituent effects.

Properties

IUPAC Name

2-phenoxy-N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(15-25-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-22-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYKASIEYFLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901040941
Record name Acetamide, 2-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316151-03-8
Record name Acetamide, 2-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide under basic conditions.

    Diazotization: The phenyldiazenyl group is formed by diazotizing an aniline derivative, followed by coupling with a suitable aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the reactions in a controlled manner.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.

    Substitution: The phenoxy and phenyldiazenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological processes. The compound’s phenoxy and phenyldiazenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The target compound’s properties are heavily influenced by substituents on the phenyl rings. Key comparisons include:

Table 1: Substituent Impact on Key Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties References
2-Phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide Phenoxy, azo (E-configuration) C20H17N3O2 331.37 Photochromism, potential coordination sites
B1 () 3-Hydroxy-5-methylphenoxy, 4-nitrophenyl C15H14N2O5 302.28 High polarity, nitro group enhances reactivity
B2 () 3-Hydroxy-5-methylphenoxy, 4-CF3 C16H14F3NO3 325.29 Lipophilic due to CF3 group
N-[4-(4-Nitrophenoxy)phenyl]acetamide () 4-Nitrophenoxy C14H12N2O4 272.26 Crystalline, strong N–H⋯O hydrogen bonding
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide () Chloro, 4-ethoxyphenoxy C16H16ClNO3 305.76 Halogen enhances stability, ethoxy improves solubility

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (B1, ) and trifluoromethyl (B2) groups increase polarity and reactivity, making these compounds suitable for electrophilic reactions or as intermediates .
  • Electron-Donating Groups (EDGs) : Ethoxy () and methoxy () groups enhance solubility in organic solvents but may reduce thermal stability .
  • Azo Group : The E-configuration in the target compound and L1–L4 () ensures planar geometry, facilitating π-π stacking and coordination with metals (e.g., Pt in ) .

Crystallographic and Solid-State Behavior

Crystal structures of analogous compounds reveal how intermolecular interactions dictate physical properties:

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide (): Forms C(4) hydrogen-bonded chains and π-π stacking (3.56 Å between benzene rings), leading to high melting points (~200°C) .

The target compound’s azo group likely promotes similar stacking but may introduce steric hindrance, reducing crystallinity compared to simpler acetamides.

Biological Activity

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antiviral, and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}

where the structure features a phenoxy group linked to an acetamide moiety and a phenyldiazenyl substituent. This unique arrangement is thought to contribute to its diverse biological activities.

Antibacterial Activity

Research has indicated that derivatives of phenoxyacetic acid, similar in structure to this compound, exhibit significant antibacterial properties. For instance, compounds synthesized from phenoxyacetic acid derivatives showed good activity against various strains of E. coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

In studies focusing on antiviral properties, related compounds demonstrated promising results against influenza viruses. For example, a derivative with a similar structure showed an IC50 value of 7.2 µM against neuraminidase enzymes, which are critical for viral replication . This suggests that the compound may inhibit viral entry or replication through enzyme inhibition.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxicity against human cancer cell lines. For instance, one study reported a minimum cytotoxic concentration of 0.16 µg/mL against human embryonic lung cells . The mechanism may involve induction of apoptosis or cell cycle arrest.

Study 1: Antibacterial Evaluation

A series of phenoxyacetic acid derivatives were synthesized and tested for antibacterial activity using the disk diffusion method. The results indicated that several compounds exhibited significant inhibitory effects on bacterial growth, with zones of inhibition correlating with increasing concentrations .

Study 2: Antiviral Screening

Another study evaluated the antiviral efficacy of similar compounds against influenza A virus. The compounds were screened for their ability to inhibit viral neuraminidase activity, revealing promising candidates with IC50 values comparable to standard antiviral drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Phenoxy Group : Enhances lipophilicity and facilitates membrane penetration.
  • Phenyldiazenyl Moiety : Contributes to biological activity through potential interactions with target proteins.
  • Acetamide Linkage : May stabilize the overall structure and influence binding affinity to biological targets.

Q & A

Q. What are the key steps in synthesizing 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide, and how is purity ensured?

The synthesis typically involves:

  • Formation of the azo group via diazotization and coupling reactions under controlled pH and temperature.
  • Acetamide linkage through nucleophilic substitution between phenoxyacetic acid derivatives and aniline intermediates. Purity is ensured via recrystallization (e.g., methanol) and analytical techniques like HPLC (>95% purity) and NMR spectroscopy (1H/13C for structural confirmation) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : Confirms the presence of the azo (-N=N-) group (δ 7.5–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and azo group vibrations (~1400–1500 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 363.3) .

Q. How is the compound initially screened for biological activity?

Preliminary screening involves:

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli), and anticancer potential using MTT assays (IC₅₀ against HeLa or MCF-7 cells).
  • Dose-response curves : To establish potency and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Conflicting results (e.g., variable IC₅₀ values across cell lines) are addressed by:

  • Standardizing assay conditions : Controlled cell passage numbers, serum-free media, and replicate experiments.
  • Combining computational and experimental methods : Molecular docking (e.g., AutoDock Vina) to predict target binding, followed by SPR or ITC for binding affinity validation .

Q. What strategies optimize low yields during azo group formation?

Yield improvement methods include:

  • Catalyst selection : Use of NaNO₂/HCl for diazotization at 0–5°C, with coupling at pH 8–8.
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction efficiency.
  • Protective groups : Temporary protection of amine groups to prevent side reactions .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies employ:

  • Molecular dynamics simulations : To model binding stability with targets like COX-2 or EGFR.
  • X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with active-site residues).
  • Kinetic assays : Measures enzyme inhibition (e.g., % inhibition at 10 µM) .

Q. What computational approaches predict the compound’s physicochemical properties?

Tools include:

  • DFT calculations : Estimates HOMO/LUMO energies for redox behavior and corrosion inhibition potential.
  • ADMET prediction (SwissADME) : Assesses logP (lipophilicity), bioavailability, and CYP450 interactions .

Q. How can structural modifications enhance target selectivity?

Rational design strategies:

  • Bioisosteric replacement : Substituting the phenoxy group with thioether or sulfonamide moieties.
  • SAR studies : Systematic variation of substituents on the phenyl ring to improve IC₅₀ values (e.g., electron-withdrawing groups for enhanced activity) .

Methodological Considerations

  • Handling light-sensitive azo groups : Store compounds in amber vials under inert gas (N₂/Ar) and synthesize in low-light conditions .
  • Data reproducibility : Use standardized reference compounds (e.g., cisplatin for cytotoxicity assays) and report ΔΔCt values in qPCR validation .

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